

Spectral Analysis of Triethyl Ethane-1,1,2-tricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethyl ethane-1,1,2-tricarboxylate

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This technical guide provides a comprehensive overview of the spectral data for **Triethyl ethane-1,1,2-tricarboxylate** (CAS No: 7459-46-3), a versatile reagent in organic synthesis.^[1]^[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for structural elucidation.

Molecular Structure and Properties:

- IUPAC Name: **Triethyl ethane-1,1,2-tricarboxylate**^[3]^[4]
- Molecular Formula: $C_{11}H_{18}O_6$ ^[3]^[4]
- Molecular Weight: 246.26 g/mol ^[1]^[3]
- Synonyms: Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Ethanetricarboxylic acid, triethyl ester^[3]^[5]

Spectral Data

The following sections present the key spectral data for **Triethyl ethane-1,1,2-tricarboxylate**, crucial for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment and connectivity of atoms.^[1]

¹H NMR (Proton NMR) Data

Assignment	Chemical Shift (ppm)
A	4.206
B	4.164
C	3.822
D	2.917
E	1.280
F	1.259

Data obtained in CDCl₃ at 89.56 MHz.^[6]

¹³C NMR (Carbon-13 NMR) Data

Assignment	Chemical Shift (ppm)
Carbonyl Carbons (C=O)	~165-175
Methine Carbon (-CH)	Data not explicitly provided in search results
Methylene Carbons (-CH ₂ -)	Data not explicitly provided in search results
Methyl Carbons (-CH ₃)	Data not explicitly provided in search results

The three ester carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between 165-175 ppm.^[1] Specific peak assignments for other carbons were not available in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Triethyl ethane-1,1,2-tricarboxylate** are consistent with its ester functionalities.

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O (Ester)	1670–1780	Strong
C-O (Ester)	1000–1300	Strong
C-H (Alkane)	2850–2960	Medium

The presence of a strong absorption band in the 1670–1780 cm⁻¹ range is characteristic of the carbonyl group (C=O) in the ester functional groups.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Technique	m/z Value	Interpretation
Molecular Ion	246	[M] ⁺
Top Peak	173	Fragment Ion
2nd Highest Peak	29	Fragment Ion
3rd Highest Peak	127	Fragment Ion

The molecular weight of **Triethyl ethane-1,1,2-tricarboxylate** is 246.26 g/mol , which corresponds to the molecular ion peak in the mass spectrum.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **Triethyl ethane-1,1,2-tricarboxylate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used for analysis.^[6]
- **Data Acquisition:** Both ^1H NMR and ^{13}C NMR spectra are acquired. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.^[1]
- **Data Processing:** The raw data is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For Fourier Transform Infrared (FTIR) spectroscopy, the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.^[3]
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

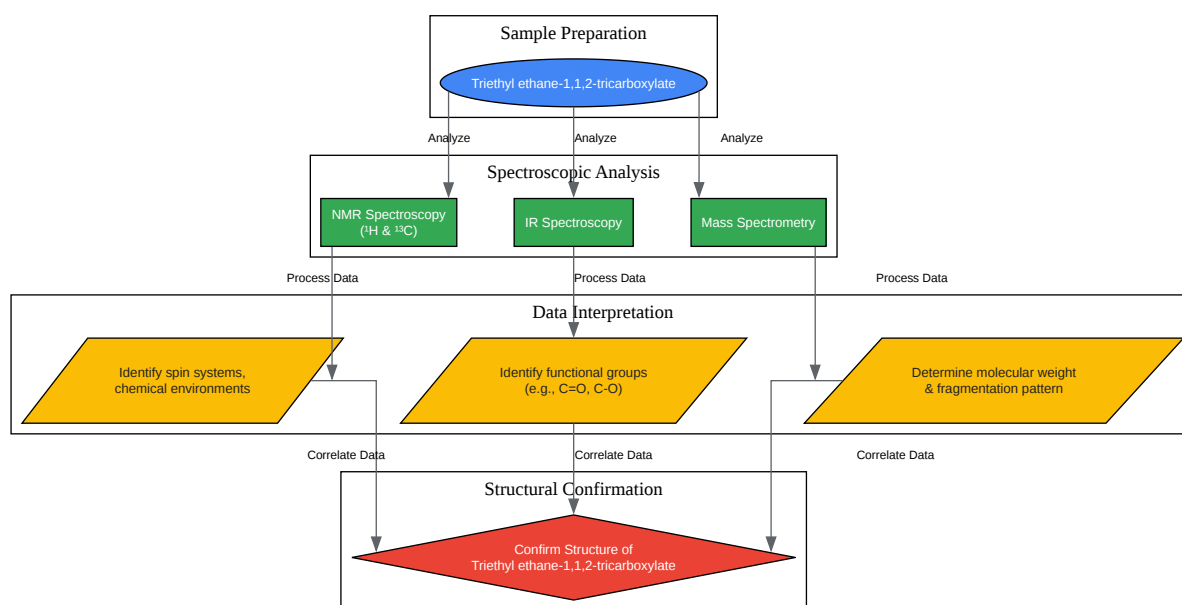
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).^[1]
- **Ionization:** Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z .

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectral analysis of **Triethyl ethane-1,1,2-tricarboxylate**.



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Caption: Workflow for the structural elucidation of **Triethyl ethane-1,1,2-tricarboxylate**.

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References

- 1. Triethyl ethane-1,1,2-tricarboxylate | 7459-46-3 | Benchchem [benchchem.com]
- 2. nbinnno.com [nbinnno.com]
- 3. Triethyl ethane-1,1,2-tricarboxylate | C₁₁H₁₈O₆ | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 5. Triethyl ethane-1,1,2-tricarboxylate | SIELC Technologies [sielc.com]
- 6. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) ¹³C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
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